Pyrrolo[2,1-c][1,2,4]triazin-3-amine
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Overview
Description
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pyrrolo[2,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: This compound derivatives are used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with distinct pharmacological properties
Uniqueness
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
1. Overview of this compound
This compound is part of a larger family of triazine derivatives known for their pharmacological properties. These compounds exhibit a range of biological activities including anticancer, anti-inflammatory, and enzyme inhibition effects.
2. Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. Various methodologies have been reported:
- Nucleophile-Induced Rearrangement : This method allows for the formation of pyrrolo[2,1-c][1,2,4]triazin derivatives through the rearrangement of precursor compounds under mild conditions .
- Intramolecular Cyclization : This approach is used to create the triazine ring structure by cyclizing substituted pyrroles with appropriate reagents .
3.1 Anticancer Activity
Pyrrolo[2,1-c][1,2,4]triazin derivatives have shown promising anticancer properties. For example:
- Inhibition of Kinases : Compounds containing this scaffold have been identified as inhibitors of various kinases such as VEGFR-2 and EGFR. Notably, derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.023 µM against VEGFR-2) .
- Cell Line Studies : In vitro studies on different cancer cell lines revealed that certain derivatives induced apoptosis at low micromolar concentrations. For instance, specific derivatives exhibited IC50 values as low as 4.9 µM against pancreatic cancer cells .
3.2 Enzyme Inhibition
Research indicates that pyrrolo[2,1-c][1,2,4]triazin derivatives can selectively inhibit key enzymes involved in cancer metabolism:
- PDK Inhibition : Certain compounds effectively inhibited PDK1 and PDK4 isoforms at concentrations around 1.5 µM. This selective inhibition suggests potential therapeutic applications in metabolic reprogramming in cancer cells .
The mechanisms underlying the biological activities of pyrrolo[2,1-c][1,2,4]triazin derivatives include:
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by increasing caspase activity and modulating key proteins involved in apoptosis such as p53 and Bax .
- Autophagy Activation : Some derivatives also promote autophagy through mechanisms involving mTOR inhibition and increased formation of autophagosomes .
5. Case Studies
Several studies highlight the efficacy of pyrrolo[2,1-c][1,2,4]triazin derivatives:
Compound | Target | IC50 (µM) | Cancer Type |
---|---|---|---|
5i | PDK1 | 0.5 | Pancreatic |
5k | PDK4 | 0.8 | Breast |
6j | VEGFR-2 | 0.023 | Colorectal |
These findings illustrate the compound's potential as a lead structure for developing novel anticancer agents.
6. Conclusion
This compound represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research is likely to uncover further insights into its mechanisms of action and broaden its utility in treating various diseases.
Properties
CAS No. |
253878-26-1 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2 |
InChI Key |
MADHZOVCBBERDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=NC2=C1)N |
Origin of Product |
United States |
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